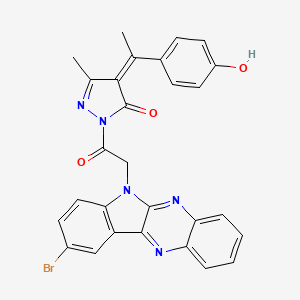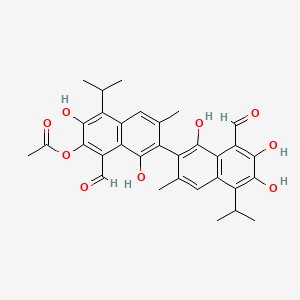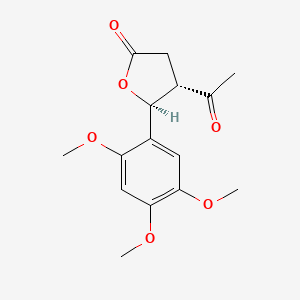
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- is a synthetic organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Starting with an appropriate aldehyde and ketone to form the furanone ring.
Acetylation: Introducing the acetyl group at the 4-position.
Methoxylation: Adding methoxy groups to the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Using specific catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to maximize yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenation or nitration of the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-phenyl-: Lacks the methoxy groups on the phenyl ring.
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4-dimethoxyphenyl)-: Has fewer methoxy groups on the phenyl ring.
Uniqueness
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- is unique due to the presence of three methoxy groups on the phenyl ring, which may contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
88221-00-5 |
|---|---|
分子式 |
C15H18O6 |
分子量 |
294.30 g/mol |
IUPAC 名称 |
(4S,5S)-4-acetyl-5-(2,4,5-trimethoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C15H18O6/c1-8(16)9-6-14(17)21-15(9)10-5-12(19-3)13(20-4)7-11(10)18-2/h5,7,9,15H,6H2,1-4H3/t9-,15+/m1/s1 |
InChI 键 |
GUJUVEHFTFNMRH-PSLIRLAXSA-N |
手性 SMILES |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC(=C(C=C2OC)OC)OC |
规范 SMILES |
CC(=O)C1CC(=O)OC1C2=CC(=C(C=C2OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


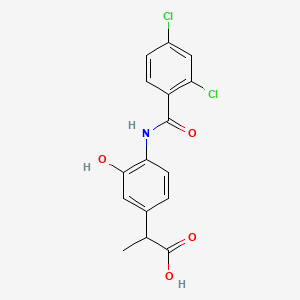
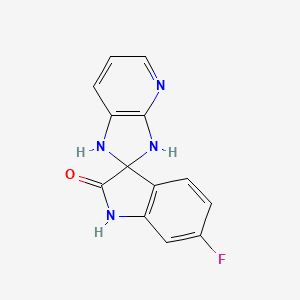
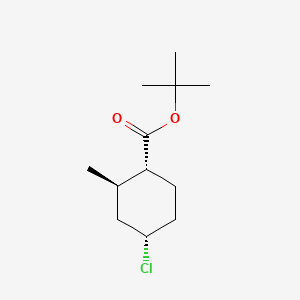



![(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one](/img/structure/B12730606.png)
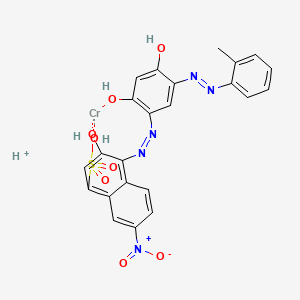
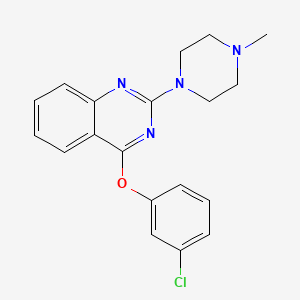
![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12730621.png)

